1,3,5-trimethyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide
CAS No.: 1448070-50-5
Cat. No.: VC7721943
Molecular Formula: C17H25N5O2S
Molecular Weight: 363.48
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1448070-50-5 |
---|---|
Molecular Formula | C17H25N5O2S |
Molecular Weight | 363.48 |
IUPAC Name | 1,3,5-trimethyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]pyrazole-4-sulfonamide |
Standard InChI | InChI=1S/C17H25N5O2S/c1-13-17(14(2)21(3)20-13)25(23,24)19-12-15-7-10-22(11-8-15)16-6-4-5-9-18-16/h4-6,9,15,19H,7-8,10-12H2,1-3H3 |
Standard InChI Key | JAMKTOUBYKSXGT-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NN1C)C)S(=O)(=O)NCC2CCN(CC2)C3=CC=CC=N3 |
Introduction
Chemical Identity and Structural Characteristics
Structural Features
The compound integrates two heterocyclic systems:
-
Pyrazole ring: Substituted with methyl groups at positions 1, 3, and 5, enhancing steric bulk and electronic stability.
-
Piperidine-pyrindine hybrid: A piperidin-4-ylmethyl group attached to a pyridin-2-yl moiety, introducing conformational flexibility and hydrogen-bonding capabilities.
The sulfonamide bridge (-SONH-) connects these systems, a feature common in bioactive molecules due to its ability to participate in target binding .
Table 1: Comparative Structural Descriptors
Property | Target Compound (Inferred) | Analog (PubChem CID 71807889) |
---|---|---|
Molecular Formula | ||
Molecular Weight (g/mol) | 410.5 | 360.4 |
Key Substituents | Piperidin-4-ylmethyl, pyridin-2-yl | Ethyl, pyrazol-1-yl, pyridin-4-yl |
Synthesis and Derivative Formation
Synthetic Routes
The synthesis of sulfonamide derivatives typically involves reacting a sulfonyl chloride with an amine. For example, 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride (CAS 59340-27-1) has been used to form sulfonamides via nucleophilic substitution with amines under anhydrous conditions . Applying this methodology, the target compound could be synthesized by reacting 1,3,5-trimethylpyrazole-4-sulfonyl chloride with (1-(pyridin-2-yl)piperidin-4-yl)methylamine in tetrahydrofuran (THF) using triethylamine as a base .
Table 2: Hypothetical Synthesis Protocol
Step | Reagent/Condition | Role |
---|---|---|
1 | 1,3,5-Trimethylpyrazole-4-sulfonyl chloride | Electrophilic sulfonyl source |
2 | (1-(Pyridin-2-yl)piperidin-4-yl)methylamine | Nucleophilic amine |
3 | Triethylamine, THF, 40°C, 12–24 hours | Base, solvent, reaction driver |
Yields for analogous reactions, such as the formation of 1,3,5-trimethyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]pyrazole-4-sulfonamide, have reached 63% under optimized conditions .
Purification and Characterization
Post-synthesis purification likely involves reversed-phase HPLC with gradients of acetonitrile/water containing 0.1% trifluoroacetic acid, as demonstrated in related workflows . Characterization would employ mass spectrometry (MS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy to resolve the pyrazole, piperidine, and pyridine proton environments.
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
The compound’s solubility profile can be estimated using computational models. Analogous sulfonamides exhibit moderate aqueous solubility (1.59–2.52 mg/mL) , suggesting the target compound may fall within this range. The presence of a pyridine ring and tertiary amine in the piperidine moiety could enhance water solubility via protonation at physiological pH.
Lipophilicity, as measured by the calculated partition coefficient (LogP), is critical for membrane permeability. For 1,3,5-trimethylpyrazole-4-sulfonamide derivatives, LogP values range from 1.06 to 2.05 . The target compound’s additional piperidine-methyl group may slightly increase LogP, favoring blood-brain barrier penetration.
Metabolic Stability and Toxicity
Preliminary toxicity assessments based on structural alerts indicate potential irritation risks (Hazard Statement H314) . The piperidine component raises vigilance for cytochrome P450 interactions, though analog data show no significant inhibition of CYP1A2, CYP2C19, or CYP3A4 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume